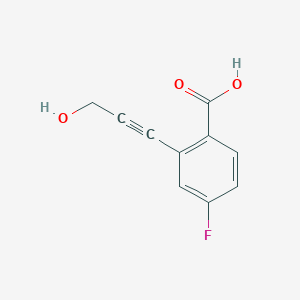
4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C10H7FO3 and a molecular weight of 194.16 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxypropynyl group, and a benzoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxypropynyl group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-hydroxybenzoic acid: Similar structure but lacks the hydroxypropynyl group.
4-Fluoro-2-hydroxybenzoic acid: Contains a hydroxy group instead of the hydroxypropynyl group.
4-Fluoro-3-propylbenzoic acid: Features a propyl group instead of the hydroxypropynyl group.
Uniqueness
4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxypropynyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7FO3 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
4-fluoro-2-(3-hydroxyprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C10H7FO3/c11-8-3-4-9(10(13)14)7(6-8)2-1-5-12/h3-4,6,12H,5H2,(H,13,14) |
Clave InChI |
BUBCZQPLLDKBHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C#CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
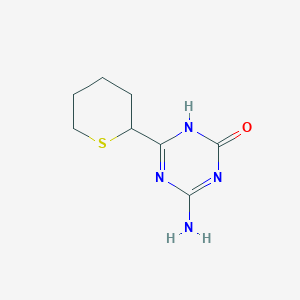
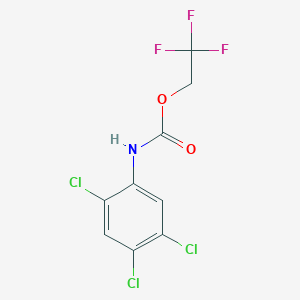

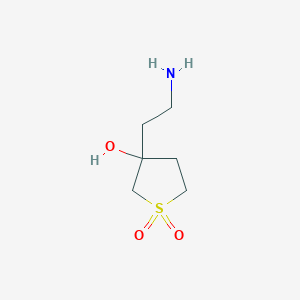
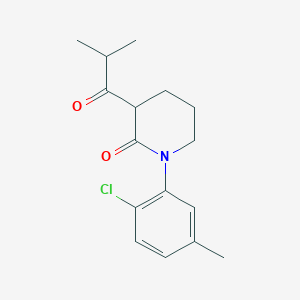
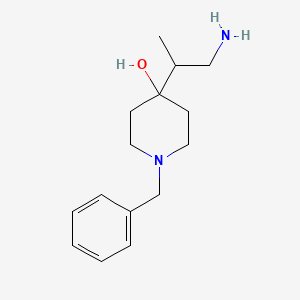


![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
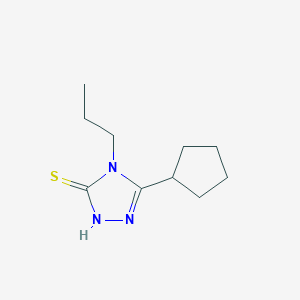
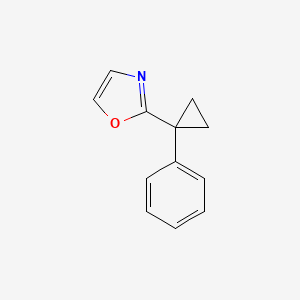
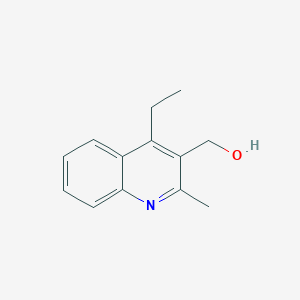
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)
